Isogentisin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

One of the primary areas of research on Isogentisin is its antioxidant activity. Studies suggest that Isogentisin can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This antioxidant property is being investigated for its potential role in preventing or mitigating diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases [].

Anti-inflammatory Effects

Isogentisin has also shown promise in exhibiting anti-inflammatory properties. Research suggests it may suppress the activity of inflammatory enzymes and cytokines, which are involved in the inflammatory response. This potential anti-inflammatory effect is being explored for its application in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Other Areas of Investigation

Scientific research on Isogentisin is ongoing, with studies exploring its potential effects in various areas:

- Bone health: Isogentisin's role in promoting bone formation and preventing bone loss is being investigated [].

- Diabetes management: Studies are exploring Isogentisin's potential to regulate blood sugar levels and improve insulin sensitivity [].

- Neuroprotective effects: Research is examining Isogentisin's potential to protect nerve cells from damage and improve cognitive function [].

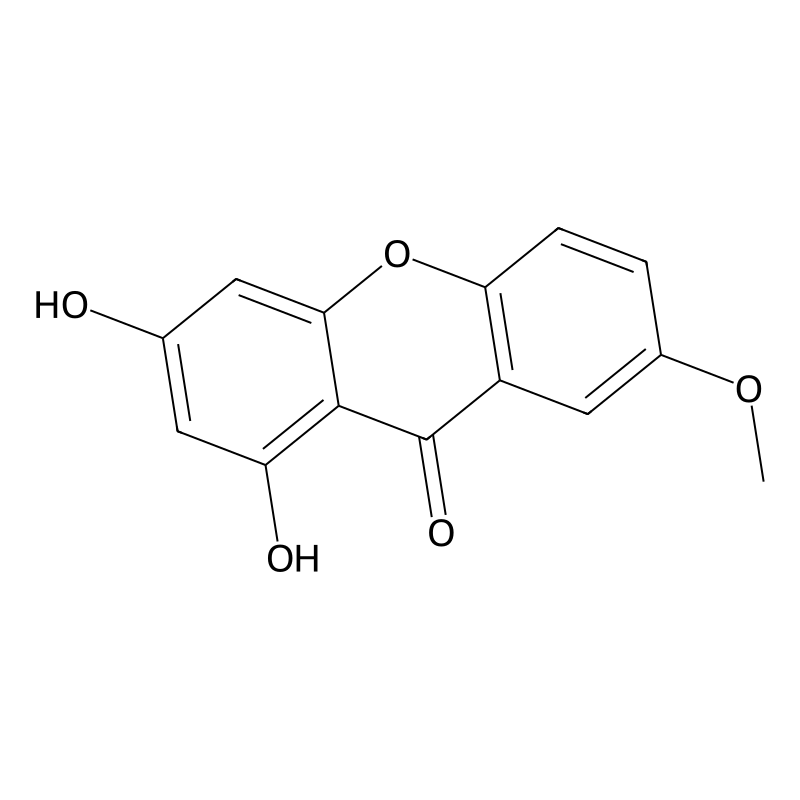

Isogentisin is a naturally occurring compound classified as an iridoid glycoside, primarily found in the roots of the Gentiana species, such as Gentiana lutea. Its chemical formula is C14H10O5, and it exhibits a white crystalline structure with a characteristic bitter taste . This compound is notable for its diverse biological activities, including antioxidant and anti-inflammatory properties, making it a subject of interest in both pharmacological and nutritional studies.

Isogentisin exhibits multiple biological activities:

- Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory pathways, contributing to its protective effects against various diseases .

- Neuroprotective Properties: Research indicates that isogentisin may protect neural cells from damage caused by oxidative stress .

These activities suggest that isogentisin could play a significant role in preventing chronic diseases linked to oxidative stress and inflammation.

Isogentisin can be synthesized through various methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from Gentiana species using techniques such as ultrasound-assisted extraction and solvent extraction. These methods optimize yield and purity .

- Chemical Synthesis: Although less common, synthetic pathways have been developed that involve the modification of simpler iridoid structures to produce isogentisin. This approach allows for the production of the compound in a controlled laboratory setting .

Isogentisin has several applications:

- Pharmaceutical Industry: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.

- Nutraceuticals: Its presence in dietary supplements is aimed at promoting health benefits associated with antioxidant intake.

- Cosmetics: The compound's skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage to skin cells .

Studies have shown that isogentisin interacts synergistically with other compounds, enhancing their biological effects. For instance, it has been demonstrated to work effectively alongside other antioxidants, potentially increasing their efficacy against oxidative stress. Furthermore, its protective effects against endothelial injury highlight its potential as a co-treatment in smoking cessation programs .

Isogentisin shares structural similarities with several other compounds, primarily within the iridoid glycoside family. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gentiopicroside | C16H20O9 | Stronger antioxidant properties; found in Gentiana species. |

| Loganic Acid | C13H16O7 | Exhibits antibacterial activity; used in traditional medicine. |

| Swertiamarin | C17H24O9 | Known for its hepatoprotective effects; also derived from Gentiana. |

Isogentisin's uniqueness lies in its specific combination of antioxidant and anti-inflammatory properties, which may not be as pronounced in these similar compounds.

Isogentisin, a naturally occurring xanthone with the molecular formula C₁₄H₁₀O₅, represents a paradigmatic example of mixed biosynthetic pathway utilization in higher plants [1] [2]. The biosynthesis of this compound demonstrates the intricate integration of the shikimate pathway and acetate-malonate pathway, which together contribute to the formation of the characteristic xanthone core structure [1] [3].

The shikimate pathway serves as the primary metabolic route linking carbohydrate metabolism to aromatic compound biosynthesis [1] [2]. This seven-step metabolic pathway initiates with two fundamental substrates: phosphoenolpyruvate derived from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway [1] [4]. These precursors undergo enzymatic transformation through a series of intermediates including 3-dehydroquinate, shikimate, and ultimately chorismate, which serves as the branch point for aromatic amino acid synthesis [4].

| Pathway Component | Source | Function | Localization |

|---|---|---|---|

| Phosphoenolpyruvate | Glycolysis | Initial substrate for shikimate synthesis | Plastids |

| Erythrose-4-phosphate | Pentose phosphate pathway | Initial substrate for shikimate synthesis | Plastids |

| Shikimate | Shikimate pathway | Central intermediate for aromatic biosynthesis | Plastids |

| Chorismate | Shikimate pathway | Branch point for aromatic amino acids | Plastids |

In the context of isogentisin biosynthesis, the shikimate pathway exhibits two distinct mechanistic routes depending on the plant family [1] [2]. The Gentianaceae family, which includes the primary natural sources of isogentisin such as Gentiana lutea and Swertia chirata, predominantly utilizes a L-phenylalanine-independent pathway [1] [2]. This route bypasses the conventional aromatic amino acid intermediates and directly employs 3-hydroxybenzoic acid derived from shikimate as the primary building block [1] [5].

The acetate-malonate pathway contributes the polyketide-derived portion of the xanthone structure [1] [2]. This pathway initiates with acetyl-CoA as the starter unit and utilizes malonyl-CoA as the chain-extending substrate [6] [7]. The integration of these two pathways occurs at the level of 2,3′,4,6-tetrahydroxybenzophenone formation, which represents the central benzophenone intermediate in xanthone biosynthesis [1] [2] [8].

| Intermediate | Origin | Molecular Formula | Role |

|---|---|---|---|

| 2,3′,4,6-Tetrahydroxybenzophenone | Mixed pathways | C₁₃H₁₀O₅ | Central benzophenone intermediate |

| 1,3,7-Trihydroxyxanthone | Cyclization product | C₁₃H₈O₅ | Direct precursor to isogentisin |

| Isogentisin | Final product | C₁₄H₁₀O₅ | 7-O-methylated xanthone |

The regulation of these pathways involves sophisticated cellular mechanisms, particularly calcium-mediated hydrogen peroxide generation [2] [9]. Moon and Mitra demonstrated that shikimate dehydrogenase and shikimate kinase, key enzymes in the shikimate pathway, become activated following elicitation by Ca²⁺-mediated H₂O₂ generation [2]. This regulatory mechanism leads to increased xanthone biosynthesis and provides further evidence for the defensive role of xanthones in plant metabolism [2].

Enzymatic Methylation and Hydroxylation Mechanisms

The enzymatic transformation of xanthone precursors to isogentisin involves sophisticated methylation and hydroxylation mechanisms catalyzed by specialized enzyme families [10] [11]. These post-cyclization modifications are essential for establishing the specific substitution pattern that characterizes isogentisin and distinguishes it from related xanthonoids [10] [12].

O-methyltransferases represent the primary enzymatic machinery responsible for the methylation reactions in xanthone biosynthesis [10] [13]. Recent investigations have revealed the existence of multiple paralogous O-methyltransferases that exhibit substrate-dependent regioselectivity [10]. In polycyclic xanthone pathways, three distinct O-methyltransferases (designated XanM1, XanM2, and XanM3) have been characterized, each introducing methyl groups at specific points in the biosynthetic sequence [10] [12].

The methylation mechanism involves S-adenosylmethionine as the universal methyl donor, with the enzyme catalyzing the transfer of the methyl group to specific hydroxyl positions on the xanthone scaffold [10] [13]. For isogentisin biosynthesis, the critical methylation occurs at the 7-position of 1,3,7-trihydroxyxanthone, converting the hydroxyl group to a methoxy substituent [10]. This reaction exhibits high positional specificity, with the enzyme distinguishing between the various hydroxyl positions present on the xanthone core [10] [12].

| Methyltransferase Type | Substrate Specificity | Cofactor Requirements | Regioselectivity |

|---|---|---|---|

| S-adenosylmethionine-dependent OMT | Phenolic hydroxyl groups | SAM + Mg²⁺ | Position-specific |

| Caffeic acid OMT-like | Catechol substrates | SAM | Moderate specificity |

| Xanthone-specific OMT | 1,3,7-trihydroxyxanthone | SAM | High specificity for 7-position |

Hydroxylation mechanisms in xanthone biosynthesis involve multiple enzyme classes, each contributing to the formation of the characteristic hydroxylation pattern [11] [14]. Cytochrome P450 enzymes play a pivotal role in catalyzing regioselective hydroxylation reactions [11]. These enzymes utilize NADPH and molecular oxygen to introduce hydroxyl groups at specific positions on the aromatic rings [11].

The bifunctional nature of certain cytochrome P450 enzymes has been demonstrated in xanthone biosynthesis, where single enzymes can catalyze both hydroxylation and subsequent cyclization reactions [11]. For instance, CYP81AA proteins have been shown to catalyze the 3′-hydroxylation of 2,4,6-trihydroxybenzophenone followed by C-O phenol coupling to form the xanthone ring system [11]. The regioselectivity of these enzymes determines whether the cyclization proceeds via the ortho or para position relative to the inserted 3′-hydroxyl group [11].

Flavin-dependent monooxygenases represent another important class of hydroxylating enzymes in xanthone biosynthesis [15] [14]. These enzymes exhibit broad substrate specificity and can catalyze multiple types of oxidative transformations, including hydroxylation, epoxidation, and Baeyer-Villiger oxidations [15] [16]. The multifunctional nature of these enzymes allows them to participate in complex reaction cascades that lead to xanthone formation [15].

| Hydroxylation Enzyme | Cofactor | Substrate Range | Reaction Type |

|---|---|---|---|

| Cytochrome P450 | NADPH + O₂ | Aromatic carbons | Regioselective hydroxylation |

| Flavin-dependent monooxygenase | FADH₂ + O₂ | Various aromatic positions | Multiple oxidations |

| Iron-dependent dioxygenase | α-ketoglutarate + ascorbate | Specific carbons | Targeted hydroxylation |

The temporal coordination of methylation and hydroxylation reactions is crucial for successful isogentisin biosynthesis [10] [13]. Studies have revealed that the methylation reaction typically occurs after the formation of the basic xanthone scaffold, suggesting that 1,3,7-trihydroxyxanthone serves as the immediate precursor for O-methylation [10]. The enzyme responsible for this methylation exhibits remarkable specificity for the 7-position, even in the presence of other hydroxyl groups at positions 1 and 3 [10].

Comparative Biosynthesis with Related Xanthonoids

The biosynthetic pathway leading to isogentisin shares fundamental mechanistic features with those producing related xanthonoids, yet exhibits distinctive characteristics that result in structural diversity within this compound class [1] [2] [17]. Comparative analysis of xanthonoid biosynthesis reveals both conserved enzymatic machinery and specialized modifications that account for the structural variation observed among different xanthone derivatives [1] [18] [19].

Isogentisin belongs to the 1,3,7-trihydroxyxanthone-derived subfamily of xanthonoids, sharing its core biosynthetic origin with several related compounds including gentisin, mangiferin, and norathyriol [1] [20] [5]. The divergence in final structures occurs through differential post-cyclization modifications, particularly variations in methylation patterns, hydroxylation positions, and glycosylation states [1] [2].

| Xanthonoid | Core Pattern | Key Modifications | Plant Source | Biosynthetic Divergence Point |

|---|---|---|---|---|

| Isogentisin | 1,3,7-trihydroxy | 7-O-methylation | Gentianaceae | Post-cyclization methylation |

| Gentisin | 1,7-dihydroxy | No 3-hydroxyl | Gentianaceae | Alternative hydroxylation pattern |

| Mangiferin | 1,3,6,7-tetrahydroxy | C-2 glucosylation | Anacardiaceae | C-glycosyltransferase activity |

| Norathyriol | 1,3,6,7-tetrahydroxy | No methylation | Gentianaceae | Absence of methylation |

| α-Mangostin | 1,3,6,7-tetrahydroxy | Prenylation + methylation | Clusiaceae | Prenylation pathway |

The comparative analysis reveals that the initial steps leading to the formation of 2,3′,4,6-tetrahydroxybenzophenone are highly conserved across different plant families [1] [2]. However, significant variations occur in the subsequent cyclization and modification steps [1] [20]. The Gentianaceae family, which produces isogentisin, demonstrates a preference for regioselective cyclization leading to 1,3,7-trihydroxyxanthone formation [1] [2] [5].

In contrast to isogentisin biosynthesis, related xanthonoids from other plant families exhibit different pathway characteristics [1] [2]. The Hypericaceae family (Hypericum species) demonstrates both L-phenylalanine-dependent and L-phenylalanine-independent pathways, with the capability to produce both 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone core structures [1] [2] [11]. This versatility results in a broader range of xanthone derivatives compared to the more specialized biosynthetic machinery in Gentianaceae [1].

The Clusiaceae family, exemplified by Garcinia species, predominantly utilizes the L-phenylalanine-dependent pathway and shows a strong preference for 1,3,7-trihydroxyxanthone formation [1] [2]. However, the subsequent modifications in this family frequently involve prenylation reactions, leading to compounds such as α-mangostin and related prenylated xanthones [1] [21]. The prenylation pathway represents a significant biosynthetic divergence that is absent in isogentisin biosynthesis [21].

| Plant Family | Pathway Preference | Core Product | Characteristic Modifications |

|---|---|---|---|

| Gentianaceae | L-phenylalanine-independent | 1,3,7-THX | Selective methylation |

| Hypericaceae | Variable (both pathways) | 1,3,5-THX or 1,3,7-THX | Diverse hydroxylation |

| Clusiaceae | L-phenylalanine-dependent | 1,3,7-THX | Prenylation + methylation |

| Polygalaceae | Mixed pathways | Variable | Glycosylation diversity |

The enzymatic machinery responsible for the final modifications shows remarkable substrate specificity that contributes to the structural diversity among xanthonoids [10] [11] [19]. For isogentisin, the specific O-methyltransferase responsible for 7-position methylation exhibits high selectivity for this position, distinguishing it from enzymes that methylate other positions in related compounds [10]. This specificity is achieved through precise active site architecture that accommodates the 1,3,7-trihydroxyxanthone substrate in a specific orientation [10].

Glycosylation represents another major biosynthetic divergence observed in xanthonoid biosynthesis [22] [23]. While isogentisin remains unglycosylated, related compounds such as mangiferin undergo C-glucosylation at the 2-position [22]. The enzymes responsible for these modifications, designated as C-glycosyltransferases, exhibit distinct substrate preferences and utilize UDP-glucose as the sugar donor [22] [23].

The comparative biosynthetic analysis also reveals evolutionary relationships among the enzymatic machinery involved in xanthonoid production [10] [17]. Phylogenetic analysis of O-methyltransferases suggests evolution from common ancestral proteins that possessed broader substrate specificity [10]. Gene duplication events followed by functional divergence have led to the specialized enzymes observed in contemporary biosynthetic pathways [10].

Recent molecular characterization studies have identified specific biosynthetic enzymes from various xanthone-producing organisms [1] [2] [11]. From Hypericum species, CYP81AA proteins have been characterized for their bifunctional hydroxylation and cyclization activities [11]. From Centaurium erythraea, enzymes involved in norathyriol glycoside biosynthesis have been identified [2]. These molecular studies provide the foundation for understanding the biochemical basis of structural diversity in xanthonoid biosynthesis [1] [2].

The tissue and cellular localization of xanthonoid biosynthesis also varies among different compounds and plant species [2] [9]. For isogentisin-producing plants, the biosynthetic activity is typically concentrated in root tissues, particularly in the exodermis region [2]. This localization pattern supports the proposed defensive function of these compounds and provides insights into their ecological roles [2] [9].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Dates

2: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.

3: Mustafa AM, Caprioli G, Ricciutelli M, Maggi F, Marín R, Vittori S, Sagratini G. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L. Food Chem. 2015 May 1;174:426-33. doi: 10.1016/j.foodchem.2014.11.089. Epub 2014 Nov 22. PubMed PMID: 25529701.

4: Wani BA, Ramamoorthy D, Rather MA, Arumugam N, Qazi AK, Majeed R, Hamid A, Ganie SA, Ganai BA, Anand R, Gupta AP. Induction of apoptosis in human pancreatic MiaPaCa-2 cells through the loss of mitochondrial membrane potential (ΔΨm) by Gentiana kurroo root extract and LC-ESI-MS analysis of its principal constituents. Phytomedicine. 2013 Jun 15;20(8-9):723-33. doi: 10.1016/j.phymed.2013.01.011. Epub 2013 Mar 1. PubMed PMID: 23453831.

5: Balijagić J, Janković T, Zdunić G, Bosković J, Savikin K, Godevac D, Stanojković T, Jovancević M, Menković N. Chemical profile, radical scavenging and cytotoxic activity of yellow gentian leaves (Genitaneae luteaefolium) grown in northern regions of Montenegro. Nat Prod Commun. 2012 Nov;7(11):1487-90. PubMed PMID: 23285813.

6: Klein-Júnior LC, Meira NA, Bresolin TM, Cechinel-Filho V, Quintão NL. Antihyperalgesic activity of the methanol extract and some constituents obtained from Polygala cyparissias (Polygalaceae). Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):145-53. doi: 10.1111/j.1742-7843.2012.00876.x. Epub 2012 Mar 22. PubMed PMID: 22381005.

7: Klein LC Jr, Gandolfi RB, Santin JR, Lemos M, Cechinel Filho V, de Andrade SF. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn Schmiedebergs Arch Pharmacol. 2010 Feb;381(2):121-6. doi: 10.1007/s00210-009-0485-x. Epub 2010 Jan 8. PubMed PMID: 20054524.

8: Savikin K, Menković N, Zdunić G, Stević T, Radanović D, Janković T. Antimicrobial activity of Gentiana lutea L. extracts. Z Naturforsch C. 2009 May-Jun;64(5-6):339-42. PubMed PMID: 19678535.

9: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.

10: Aberham A, Schwaiger S, Stuppner H, Ganzera M. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS. J Pharm Biomed Anal. 2007 Nov 5;45(3):437-42. Epub 2007 Jul 10. PubMed PMID: 17697760.

11: Schmieder A, Schwaiger S, Csordas A, Backovic A, Messner B, Wick G, Stuppner H, Bernhard D. Isogentisin--a novel compound for the prevention of smoking-caused endothelial injury. Atherosclerosis. 2007 Oct;194(2):317-25. Epub 2006 Dec 1. PubMed PMID: 17141243.

12: Matsushima T, Araki A, Yagame O, Muramatsu M, Koyama K, Ohsawa K, Natori S, Tomimori H. Mutagenicities of xanthone derivatives in Salmonella typhimurium TA100, TA98, TA97, and TA2637. Mutat Res. 1985 Jun-Jul;150(1-2):141-6. PubMed PMID: 3889613.

13: Morimoto I, Nozaka T, Watanabe F, Ishino M, Hirose Y, Okitsu T. Mutagenic activities of gentisin and isogentisin from Gentianae radix (Gentianaceae). Mutat Res. 1983 Feb;116(2):103-17. PubMed PMID: 6338357.

14: Suzuki O, Katsumata Y, Oya M, Chari VM, Klapfenberger R, Wagner H, Hostettmann K. Inhibition of type A and type B monoamine oxidase by isogentisin and its 3-O-glucoside. Planta Med. 1980 May;39(1):19-23. PubMed PMID: 7403306.

15: Suzuki O, Katsumata Y, Oya M. Inhibition of monoamine oxidase by isogentisin and its 3-O-glucoside. Biochem Pharmacol. 1978;27(16):2075-8. PubMed PMID: 718732.

v